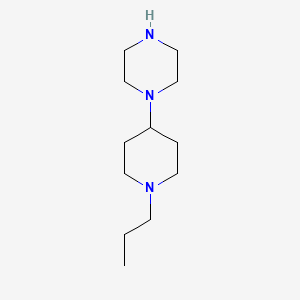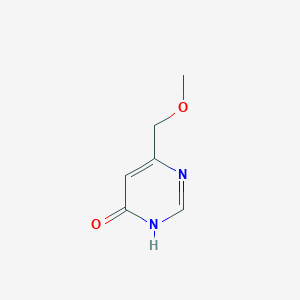
1-(1-Propylpiperidin-4-yl)piperazine
Descripción general
Descripción
“1-(1-Propylpiperidin-4-yl)piperazine” is a piperazine derivative . It has a molecular weight of 211.35 . The IUPAC name for this compound is 1-(1-propyl-4-piperidinyl)piperazine .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(1-Propylpiperidin-4-yl)piperazine” is 1S/C12H25N3/c1-2-7-14-8-3-12(4-9-14)15-10-5-13-6-11-15/h12-13H,2-11H2,1H3 .
Physical And Chemical Properties Analysis
“1-(1-Propylpiperidin-4-yl)piperazine” has a molecular weight of 211.35 .
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Piperazine and its analogues have been recognized for their antimicrobial activities, especially against Mycobacterium tuberculosis (MTB) . They have shown potential activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB, which is crucial for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Psychotropic Applications
Piperazine derivatives are significant in the rational design of drugs, found in various therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modification to the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules, demonstrating the broad potential of the piperazine entity in drug discovery (Rathi et al., 2016).
Antiparasitic Activities
Piperazine compounds have historically been used as anthelmintics, demonstrating effectiveness against parasitic worms such as Ascaridia Galli in poultry. This application highlights the importance of piperazine derivatives in veterinary medicine as well (Horton‐Smith & Long, 1956).
Cytoprotective and Metabolic Effects
The metabolic agent Trimetazidine, a derivative of piperazine, is used for treating angina pectoris, demonstrating an anti-ischemic effect without major effects on hemodynamics or myocardial oxygen consumption. The mechanism of action involves optimizing myocardial energy metabolism and reducing the utilization of fatty acids in favor of carbohydrates (Cargnoni et al., 1999).
Drug Discovery and Molecular Design
Piperazine-based molecules are explored for their diverse pharmacological activities, showing a broad spectrum of applications in drug discovery. These activities include antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. Modifications to the piperazine moiety have been shown to yield high efficacy with better potency and lesser toxicity (Verma & Kumar, 2017).
Safety and Hazards
Direcciones Futuras
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Therefore, future research may focus on expanding the structural diversity of piperazine derivatives and exploring their potential applications in various fields .
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-7-14-8-3-12(4-9-14)15-10-5-13-6-11-15/h12-13H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDPXYZMXSVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)


![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)


![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)

![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)

![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)

